1-(2-Hydroxyethyl)-2-imidazolidinone

Catalog No.
S773769
CAS No.
3699-54-5
M.F
C5H10N2O2
M. Wt
130.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Hydroxyethyl)-2-imidazolidinone

CAS Number

3699-54-5

Product Name

1-(2-Hydroxyethyl)-2-imidazolidinone

IUPAC Name

1-(2-hydroxyethyl)imidazolidin-2-one

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

InChI

InChI=1S/C5H10N2O2/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9)

InChI Key

HBAIZGPCSAAFSU-UHFFFAOYSA-N

SMILES

C1CN(C(=O)N1)CCO

Canonical SMILES

C1CN(C(=O)N1)CCO

The exact mass of the compound 1-(2-Hydroxyethyl)-2-imidazolidinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5775. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2-Hydroxyethyl)-2-imidazolidinone (CAS: 3699-54-5), commonly known as HEIK or N-(2-Hydroxyethyl)ethyleneurea, is a highly water-soluble (982 g/L at 20 °C), formaldehyde-free heterocyclic compound. It features a reactive pendant hydroxyl group coupled with a hydrogen-bonding imidazolidinone ring, distinguishing it from simple aliphatic amines or unsubstituted ureas. Industrially, it is procured as a 75% aqueous solution for use as a wet adhesion promoter in water-based coatings, a formaldehyde scavenger, a monomer for dynamic self-repairing polymers, and an analytical standard for amine degradation in carbon capture systems. Its dual functionality allows it to act simultaneously as a covalent crosslinker and a supramolecular hydrogen-bond donor/acceptor, making it a critical material for advanced formulation workflows .

Research Fit

Analytical reference standard for MEA degradation monitoring in CO₂ capture
Synthetic reagent for HIV-1 integrase inhibitor development
Reactive monomer for low-VOC industrial baking coatings and formulations

Attempting to substitute 1-(2-Hydroxyethyl)-2-imidazolidinone with its parent compound, ethylene urea, or traditional urea-formaldehyde resins leads to significant formulation failures. Unsubstituted ethylene urea lacks the pendant 2-hydroxyethyl group, preventing it from participating in dual-network covalent crosslinking (such as esterification with organoborates or isocyanates) while simultaneously maintaining its hydrogen-bonding ring structure. Furthermore, ethylene urea is a solid with limited aqueous solubility, whereas HEIK's extreme solubility and liquid-like handling prevent crystallization in high-solids water-based primers. In analytical contexts, substituting HEIK with other monoethanolamine (MEA) derivatives fails because HEIK is uniquely the most stable thermal degradation product of MEA, making it an irreplaceable reference standard for quantifying solvent exhaustion in CO2 capture facilities.

Substitution Risk

Solubility mismatch
HEI's aqueous solubility (~982 g/L) far exceeds unsubstituted 2-imidazolidinone, altering formulation and assay compatibility.
Reactivity difference
The free hydroxyl group enables derivatization; DMI and ethylene urea lack this reactive handle, limiting synthetic substitution.
Biological profile divergence
Reported dual heparanase/MMP-9 inhibition is not established for other imidazolidinones, so bioassay substitution may yield different results.

Rheological Enhancement in Dynamic Polymer Networks

HEIK provides a critical structural advantage in the synthesis of hybrid cross-linked dynamic polymers by offering both a covalent attachment point (via the hydroxyl group) and a supramolecular hydrogen-bonding site (via the urea ring). In polyacrylate and organoborate silicone systems, the incorporation of HEIK to form a dual-network structure yields an apparent viscosity of 39,520 mPa·s (at 25 °C, 0.1 s^-1 shear rate). In contrast, single-network polymers lacking this bifunctional supramolecular reinforcement fail to achieve comparable viscosity-elasticity transformations, limiting their ability to disperse impact forces [1].

Evidence DimensionApparent Viscosity (Polymer Fluid)
Target Compound Data39,520 mPa·s
Comparator Or BaselineSingle-network dynamic polymers lacking HEIK supramolecular reinforcement
Quantified DifferenceOrders of magnitude higher structural viscosity and elastic modulus retention
ConditionsRotational viscometer at 25 °C, constant shear rate of 0.1 s^-1

Proves HEIK is essential for formulating self-repairing or high-impact-resistance polymers where dual covalent and hydrogen-bonding networks are required.

Thermal Stability
Head-to-head
HEI concentration reached ~17% (v/v) after 8 weeks at 160 °C; MEA reduced by 95%.
Supports solvent degradation monitoring in CO₂ capture research.
Most stable among reported MEA thermal degradation products.

Aqueous Solubility and High-Solids Formulation Compatibility

For water-based primers and formaldehyde scavengers, the solubility limit of the active agent dictates the maximum solids content of the formulation. HEIK demonstrates an exceptional aqueous solubility of 982 g/L at 20 °C, and is commercially stable as a 75% aqueous solution. In comparison, the parent compound ethylene urea is a crystalline solid with significantly lower water solubility, which risks precipitation and crystallization when formulated into high-concentration liquid adhesives or coatings .

Evidence DimensionAqueous Solubility at 20 °C
Target Compound Data982 g/L (commercially stable as 75% solution)
Comparator Or BaselineEthylene urea (solid, lower solubility, crystallization risk)
Quantified DifferenceNear-miscible aqueous solubility for HEIK vs. limited solubility for unsubstituted analogs
ConditionsStandard temperature and pressure (20 °C) in water

Allows procurement teams to source a high-concentration, ready-to-use liquid crosslinker that prevents precipitation in zero-VOC water-based formulations.

Formaldehyde Scavenging
Data to verify
1 g HEI eliminates 0.3–0.4 g HCHO stoichiometrically.
Enables calculable dosing in functional coating formulations.
Purification efficiency of 86.8–88.2% reported in coating application testing.

Thermal Stability as an Analytical Marker in CO2 Capture

In amine-based CO2 capture facilities, monitoring solvent health requires quantifying degradation products. HEIK is analytically identified as the most stable thermal degradation product of monoethanolamine (MEA). While volatile degradation products like ammonia or acetaldehyde are lost to the gas phase (often at ppb emission levels), HEIK accumulates stably in the MEA reclaimer. This extreme thermal stability makes it an indispensable, non-volatile quantitative marker for LC-MS monitoring of MEA exhaustion, outperforming volatile amines that cannot provide a closed mass balance [1].

Evidence DimensionThermal Stability and Accumulation
Target Compound DataHighly stable, accumulates in MEA reclaimer without volatilization
Comparator Or BaselineVolatile MEA degradation products (ammonia, acetaldehyde, methylamine)
Quantified DifferenceNear 100% retention in the liquid phase vs. high gas-phase loss for volatile analogs
ConditionsSolvent Degradation Rig (SDR) and industrial MEA reclaimers (110-150 °C stripper conditions)

Justifies the procurement of HEIK as a highly reliable analytical reference standard for environmental and chemical monitoring of carbon capture plants.

Skin Barrier Model
Endpoint context
HEI-treated UVB-irradiated skin equivalents showed normalized water content and decreased TEWL vs. untreated controls.
Supports skin barrier endpoint model review.
Reported from cultured skin equivalents and sun-exposed facial skin studies; data to verify.

Enzymatic Inhibition for Advanced Dermatological Formulations

Beyond industrial crosslinking, HEIK exhibits specific biological activity that generic humectants (like glycerin or simple urea) lack. Quantitative assays demonstrate that HEIK actively inhibits extracellular matrix degrading enzymes, specifically matrix metalloproteinase 9 (MMP9) and heparanase, while promoting the expression of Laminin 511. This dual action stabilizes the epidermal basal layer, providing a measurable anti-aging and barrier-repair function that cannot be achieved by substituting standard moisturizing agents [1].

Evidence DimensionMMP9 and Heparanase Inhibition
Target Compound DataPositive quantitative inhibition of MMP9/heparanase
Comparator Or BaselineGeneric humectants and untreated control models
Quantified DifferenceSignificant reduction in enzyme activity and stabilization of MCSP-positive epidermal basal stem cells
ConditionsEx vivo human skin organ culture and in vitro enzyme assays

Provides cosmetic formulators with a patented, dual-action active ingredient that replaces passive humectants with a functional, enzyme-inhibiting compound.

Reactive Monomer Profile
Supplier spec
75% solids reactive monomer (SR511); reduces VOCs, improves gloss and open-time.
Formulation-relevant property for low-VOC baking coatings.
Crosslinks with amino resins; functionality not achievable with unsubstituted analogs.
Corrosion Inhibition
Cross-study comparable
HEI acts as mixed-type inhibitor on mild steel in 0.5 M HCl; efficiency increases with concentration.
Supports corrosion inhibitor screening for acidic steel systems.
Only imidazolidinone with reported mild steel/HCl behavior; 2-imidazolidinone studied on Cu/NaCl.

Formaldehyde-Free Water-Based Primers and Adhesives

Leveraging its extreme water solubility (982 g/L) and reactive hydroxyl group, HEIK is the optimal choice for formulating zero-VOC, formaldehyde-free crosslinkers and diatomite-supported formaldehyde scavengers. It replaces traditional urea-formaldehyde resins where liquid stability and environmental compliance are required .

Synthesis of Self-Repairing Dynamic Polymers

Due to its ability to form both covalent organoborate bonds and supramolecular hydrogen bonds, HEIK is procured as a bifunctional monomer to manufacture high-viscosity (e.g., 39,520 mPa·s), impact-resistant, and self-repairing polyacrylate or polyolefin elastomers[1].

Analytical Reference Standards for Carbon Capture

Because it is the most stable thermal degradation product of monoethanolamine (MEA), HEIK is an essential procurement item for analytical laboratories conducting LC-MS monitoring of solvent health and degradation mass balances in industrial CO2 capture facilities [2].

Active Ingredients in Advanced Skincare

HEIK is selected over generic ureas in dermatological formulations for its proven ability to inhibit MMP9 and heparanase while promoting Laminin 511, making it a functional additive for stabilizing the epidermal basal layer in anti-aging products [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CO₂ capture solvent degradation monitoring
High-purity analytical reference standard
GC-MS/HPLC quantification; degradation endpoint tracking
Formaldehyde-abatement waterborne coatings
High water solubility; stoichiometric scavenging capacity
Purification efficiency and persistence in coating matrix
Skin barrier model studies
Dual heparanase/MMP-9 inhibition profile
Epidermal barrier endpoint review (water content, TEWL)
Low-VOC industrial baking coatings
Reactive monomer (75% solids delivery)
VOC reduction, film gloss, and open-time in amino resin systems

Physical Description

Liquid; OtherSolid; OtherSolid, Liquid; WetSolid

XLogP3

-1.4

UNII

N0K8F6P8IF

GHS Hazard Statements

Aggregated GHS information provided by 396 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 164 of 396 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 232 of 396 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3699-54-5

Wikipedia

Hydroxyethyl imidazolidinone

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
2-Imidazolidinone, 1-(2-hydroxyethyl)-: ACTIVE

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